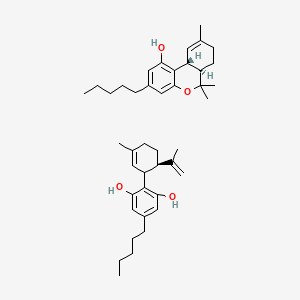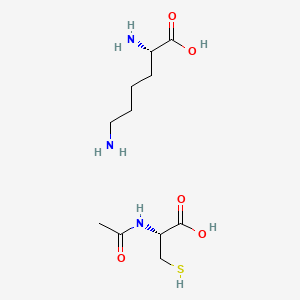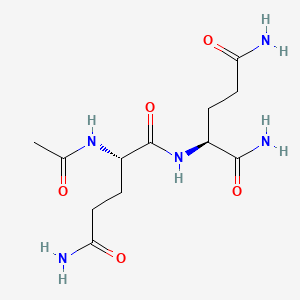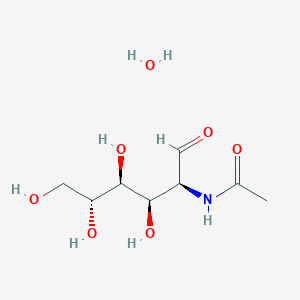
Naphthol AS-E
Vue d'ensemble
Description
Le naphtol AS-E (nAS-E) est un composé synthétique connu pour son rôle d'inhibiteur de l'interaction KIX-KID, qui est importante dans la recherche sur le cancer. Il se lie directement au domaine KIX de la protéine CBP, bloquant son interaction avec le domaine KID. Cette interaction est cruciale pour divers processus cellulaires, y compris la régulation de la transcription.
Applications De Recherche Scientifique
Naphthol AS-E has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In biological research, nAS-E is used to study protein-protein interactions, particularly those involving the KIX domain.
Medicine: Its role as a KIX-KID interaction inhibitor makes it a potential therapeutic agent in cancer treatment.
Industry: nAS-E is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Naphthol AS-E primarily targets the KIX-KID interaction . The KIX domain is part of the CREB-binding protein (CBP), and the KID domain is part of the cyclic AMP-response element-binding protein (CREB) . These proteins play crucial roles in various signaling pathways, particularly those emanating from receptor tyrosine kinases or G-protein coupled receptors .
Mode of Action
This compound acts as a potent and cell-permeable inhibitor of the KIX-KID interaction . It directly binds to the KIX domain of CBP, blocking the interaction between the KIX and KID domains . This inhibition disrupts the activation of CREB, which requires phosphorylation at Ser133 and subsequent binding to CBP .
Biochemical Pathways
The inhibition of the KIX-KID interaction by this compound affects the downstream signaling pathways of receptor tyrosine kinases or G-protein coupled receptors . By inhibiting CREB-mediated gene transcription, this compound can potentially affect a multitude of cellular processes, including cell proliferation and differentiation .
Result of Action
This compound’s inhibition of the KIX-KID interaction results in decreased CREB-mediated gene transcription . This can lead to the inhibition of cell proliferation, as seen in various cancer cells . This compound has also been observed to decrease the expression of anti-apoptotic protein Bcl-2 and vascular endothelial growth factor (VEGF) .
Analyse Biochimique
Biochemical Properties
Naphthol AS-E plays a crucial role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit the KIX-KID interaction, a critical interaction in the transcription factor c-Myb . This interaction is essential for the regulation of genes important for lineage determination, cell proliferation, and differentiation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to suppress the expression of Myb target genes and induce myeloid differentiation and apoptosis in human leukemia cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to the KIX domain of CBP, blocking the interaction between the KIX and KID domains . This binding interaction disrupts the activity of the transcription factor Myb, leading to changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le naphtol AS-E est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :
Dérivation du naphtol : La matière de départ, le naphtol, subit une dérivation pour introduire des groupes fonctionnels nécessaires aux réactions ultérieures.
Réactions de couplage : Le naphtol dérivé est ensuite soumis à des réactions de couplage avec divers réactifs pour former la structure souhaitée.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le nAS-E sous sa forme pure.
Méthodes de production industrielle
Dans un contexte industriel, la production de nAS-E implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'emploi de techniques à flux continu pour garantir une qualité et un rendement constants. La production industrielle met également l'accent sur la sécurité et les considérations environnementales, telles que la gestion des déchets et la récupération des solvants.
Analyse Des Réactions Chimiques
Types de réactions
Le naphtol AS-E subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le nAS-E en ses formes réduites correspondantes.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de nAS-E.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Réactifs de substitution : Les agents halogénants, les agents alkylants et les agents acylants sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du nAS-E peut produire des quinones, tandis que la réduction peut produire des hydroquinones.
Applications de recherche scientifique
Le naphtol AS-E a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.
Biologie : En recherche biologique, le nAS-E est utilisé pour étudier les interactions protéine-protéine, en particulier celles impliquant le domaine KIX.
Médecine : Son rôle d'inhibiteur de l'interaction KIX-KID en fait un agent thérapeutique potentiel dans le traitement du cancer.
Industrie : Le nAS-E est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le naphtol AS-E exerce ses effets en se liant au domaine KIX de la protéine CBP. Cette liaison bloque l'interaction entre le domaine KIX et le domaine KID, ce qui est essentiel pour l'activation transcriptionnelle de certains gènes. En inhibant cette interaction, le nAS-E peut moduler l'expression des gènes et affecter divers processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Naphtol AS-BI : Un autre dérivé du naphtol présentant des propriétés inhibitrices similaires.
Naphtol AS-D : Connu pour son utilisation dans la synthèse des colorants et ses propriétés chimiques similaires.
Naphtol AS-LC : Utilisé dans les essais biologiques et présente des caractéristiques de liaison comparables.
Unicité du nAS-E
Le naphtol AS-E est unique en raison de sa forte affinité de liaison spécifique pour le domaine KIX de la protéine CBP, avec une constante de dissociation (Kd) de 8,6 µM et une CI50 de 2,26 µM . Cette spécificité et cette puissance élevées le rendent particulièrement précieux dans la recherche sur le cancer, où une modulation précise des interactions protéiques est cruciale.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAXNCGNVGGWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059066 | |
| Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-78-4 | |
| Record name | N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-chloro-3-hydroxy-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-CHLORO-3-HYDROXY-2-NAPHTHANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V561WAE43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



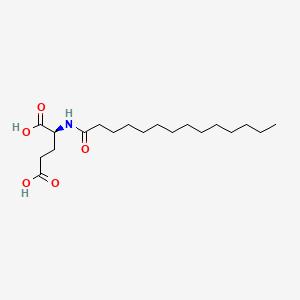
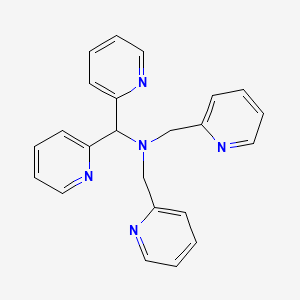
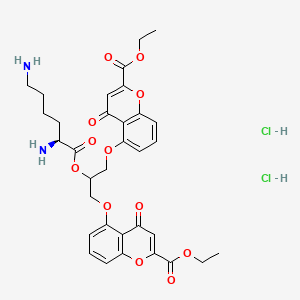
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid](/img/structure/B1676890.png)


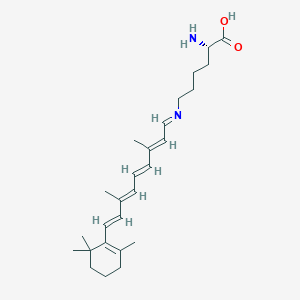
![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)
